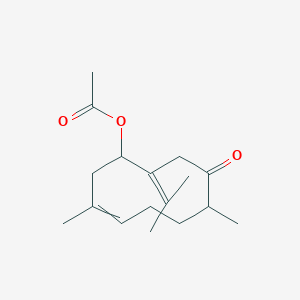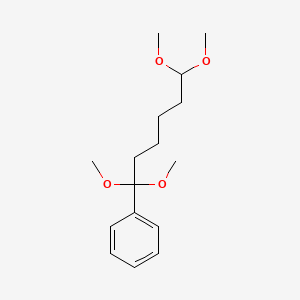![molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0](/img/structure/B12560143.png)
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
科学的研究の応用
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.
類似化合物との比較
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis[2-(2-chloroethoxy)ethyl] ethanedioate
- Bis[2-(2-methoxyethoxy)ethyl] ethanedioate
Uniqueness
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.
特性
CAS番号 |
143414-18-0 |
|---|---|
分子式 |
C18H16Cl2O6 |
分子量 |
399.2 g/mol |
IUPAC名 |
bis[2-(2-chlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
InChIキー |
QTRRHTOIDCZBOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
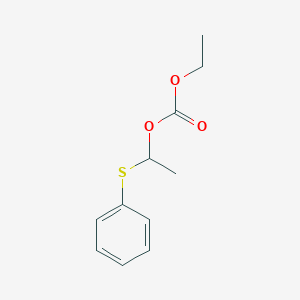
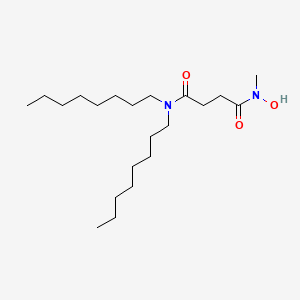
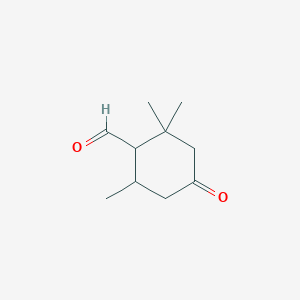
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
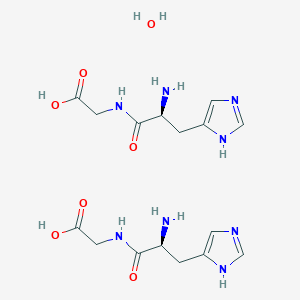
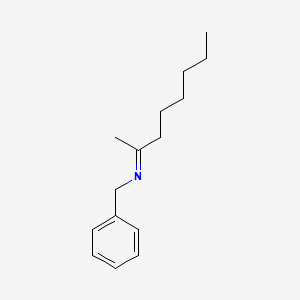
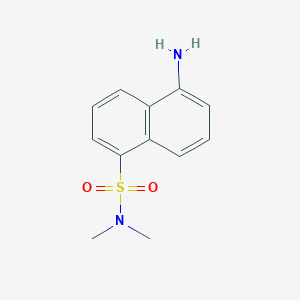
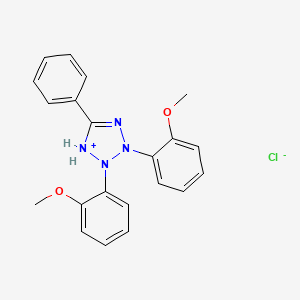
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
